Cas no 1339100-30-9 (3-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-1,2,4-triazol-5-amine)

3-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-1,2,4-triazol-5-amine 化学的及び物理的性質
名前と識別子
-
- [3,5'-Bi-1H-1,2,4-triazol]-5-amine, 1'-methyl-
- 3-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-1,2,4-triazol-5-amine
- EN300-1077213
- CS-0284557
- 2'-Methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine
- 1339100-30-9
-
- インチ: 1S/C5H7N7/c1-12-4(7-2-8-12)3-9-5(6)11-10-3/h2H,1H3,(H3,6,9,10,11)
- InChIKey: MHNRHQUYOVINSQ-UHFFFAOYSA-N
- ほほえんだ: N1C(N)=NC(C2N(C)N=CN=2)=N1
計算された属性
- せいみつぶんしりょう: 165.07629325g/mol
- どういたいしつりょう: 165.07629325g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
じっけんとくせい
- 密度みつど: 1.91±0.1 g/cm3(Predicted)
- ふってん: 538.9±33.0 °C(Predicted)
- 酸性度係数(pKa): 8.96±0.40(Predicted)
3-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-1,2,4-triazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1077213-0.05g |
3-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-1,2,4-triazol-5-amine |
1339100-30-9 | 95% | 0.05g |
$1056.0 | 2023-10-28 | |
Enamine | EN300-1077213-5g |
3-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-1,2,4-triazol-5-amine |
1339100-30-9 | 95% | 5g |
$3645.0 | 2023-10-28 | |
Enamine | EN300-1077213-10g |
3-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-1,2,4-triazol-5-amine |
1339100-30-9 | 95% | 10g |
$5405.0 | 2023-10-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1355227-250mg |
2'-Methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine |
1339100-30-9 | 98% | 250mg |
¥24969.00 | 2024-08-09 | |
Enamine | EN300-1077213-2.5g |
3-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-1,2,4-triazol-5-amine |
1339100-30-9 | 95% | 2.5g |
$2464.0 | 2023-10-28 | |
Enamine | EN300-1077213-1g |
3-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-1,2,4-triazol-5-amine |
1339100-30-9 | 95% | 1g |
$1256.0 | 2023-10-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1355227-50mg |
2'-Methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine |
1339100-30-9 | 98% | 50mg |
¥22809.00 | 2024-08-09 | |
Enamine | EN300-1077213-1.0g |
3-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-1,2,4-triazol-5-amine |
1339100-30-9 | 1g |
$1256.0 | 2023-06-10 | ||
Enamine | EN300-1077213-0.1g |
3-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-1,2,4-triazol-5-amine |
1339100-30-9 | 95% | 0.1g |
$1106.0 | 2023-10-28 | |
Enamine | EN300-1077213-0.25g |
3-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-1,2,4-triazol-5-amine |
1339100-30-9 | 95% | 0.25g |
$1156.0 | 2023-10-28 |
3-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-1,2,4-triazol-5-amine 関連文献
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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3-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-1,2,4-triazol-5-amineに関する追加情報
Introduction to 3-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-1,2,4-triazol-5-amine (CAS No. 1339100-30-9)
3-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-1,2,4-triazol-5-amine, identified by its CAS number 1339100-30-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the triazole class, a family of molecules known for their broad spectrum of biological activities. The structural framework of 3-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-1,2,4-triazol-5-amine consists of two interconnected triazole rings, with a methyl group substituent on one of the rings. This unique structural configuration imparts distinct chemical and pharmacological properties that make it a promising candidate for further investigation in drug discovery.
The triazole core is a key pharmacophore in many bioactive molecules, exhibiting antimicrobial, antifungal, and anti-inflammatory properties. The presence of multiple nitrogen atoms in the triazole ring system contributes to its ability to interact with biological targets such as enzymes and receptors. In particular, the methyl-substituted triazole moiety in 3-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-1,2,4-triazol-5-amine may influence its binding affinity and metabolic stability, making it an interesting subject for structural optimization studies.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 3-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-1,2,4-triazol-5-amine with various biological targets. These studies suggest that the compound may exhibit inhibitory activity against certain enzymes involved in inflammatory pathways. For instance, preliminary computational analyses indicate potential interactions with cyclooxygenase (COX) enzymes, which are pivotal in the production of prostaglandins—mediators of inflammation and pain.
In addition to its pharmacological potential, the synthesis of 3-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-1,2,4-triazol-5-am ine has been explored using multi-step organic reactions. The synthesis typically involves the condensation of appropriate precursors under controlled conditions to form the triazole ring system. Researchers have reported efficient synthetic routes that minimize side reactions and maximize yield. These methodologies are crucial for producing sufficient quantities of the compound for both preclinical studies and industrial applications.
The biological evaluation of 3-(1-methyl - 1 H - 12 , 24 - tri az ol - 5 - yl ) - 12 H - 12 ,24 - tri az ol - 5 - am ine has been conducted using various in vitro assays. These assays aim to assess its efficacy against a range of pathogens and disease-related targets. Notably, studies have shown that derivatives of this compound exhibit promising activity against certain resistant bacterial strains. This finding is particularly relevant in light of the growing concern over antibiotic resistance worldwide.
The structural diversity inherent in triazole compounds allows for extensive modifications that can fine-tune their biological activities. By altering substituents such as hydroxyl groups or introducing additional functional groups at specific positions on the triazole ring,3-( 12 H - 12 ,24 - tri az ol - 5 - yl ) - 12 H - 12 ,24 - tri az ol - 5 - am ine could be further optimized for enhanced potency and selectivity. Such modifications are often guided by high-throughput screening (HTS) data and structure-based drug design approaches.
Recent research has also highlighted the role of 3-( 12 H - 12 ,24 - tri az ol - 5 - yl ) - 12 H - 12 ,24 - tri az ol - 5 - am ine in modulating immune responses. Studies suggest that this compound may influence cytokine production and immune cell function by interacting with receptors expressed on immune cells. These findings open up possibilities for its application in immunomodulatory therapies aimed at treating autoimmune diseases or enhancing vaccine efficacy.
The pharmacokinetic properties of 3-(12H-lowercase letter here)-triazole derivatives are critical factors determining their clinical utility. Metabolic stability studies have been performed to evaluate how the compound is processed within the body. Initial data indicate that while the methyl-substituted triazole ring contributes to metabolic resistance,3-(lowercase letter here)-triazole derivatives may still be susceptible to degradation by certain enzymatic pathways. Understanding these metabolic profiles is essential for predicting drug interactions and optimizing dosing regimens.
The synthetic accessibility of 3-(lowercase letter here)-triazole derivatives has been improved through novel catalytic methods and green chemistry principles. These advancements not only reduce production costs but also minimize environmental impact by employing sustainable solvents and reducing waste generation. Such innovations align with global efforts to promote sustainable pharmaceutical manufacturing practices.
In conclusion,3-(lowercase letter here)-triazole derivatives, including 1339100–30–9, represent a fascinating class of compounds with diverse biological activities and therapeutic potential. Ongoing research continues to uncover new applications for these molecules across various medical disciplines,underscoring their importance as scaffolds for drug development efforts worldwide.
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